molecular formula C16H9F3N4S2 B3513711 N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

Cat. No.: B3513711
M. Wt: 378.4 g/mol
InChI Key: XQHBBJHFYFSAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a thiophen-2-yl substituent at position 4, and a 1,3-benzothiazol-2-amine group at position 2 of the pyrimidine core.

Synthetic routes for analogous benzothiazole-linked pyrimidines typically involve coupling reactions between halogenated pyrimidines and benzothiazole amines under palladium catalysis or nucleophilic aromatic substitution (SNAr) conditions .

Properties

IUPAC Name

N-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N4S2/c17-16(18,19)13-8-10(11-6-3-7-24-11)20-14(22-13)23-15-21-9-4-1-2-5-12(9)25-15/h1-8H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBBJHFYFSAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine typically involves multi-step reactions that incorporate the formation of each heterocyclic ring followed by their coupling. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Pyrimidine Substituents Amine Group Molecular Weight Key Features Source
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine 4-Thiophen-2-yl, 6-CF3 1,3-Benzothiazol-2-amine ~383.3 (calc.) High lipophilicity, kinase target potential
1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine 4-Thiophen-2-yl, 6-CF3 Piperidin-4-amine 328.36 Lower MW, enhanced solubility
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine 4-2-Methoxyphenyl, 6-CF3 Thiophen-2-ylmethylamine 405.4 (calc.) Bulky aryl group, reduced polarity
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) 4-Phenyl, 6-NH2 1,3-Benzothiazol-2-amine 436.16 (HR-MS) Lacks CF3, phenyl enhances π-stacking
N-[4-(4-Acetamidophenyl)thiazol-2-yl]-4-(thiophen-2-yl)butanamide N/A (thiazole core) Acetamidophenyl-thiazole 413.5 (calc.) Thiazole scaffold, amide linkage

Key Observations:

Trifluoromethyl (CF3) Impact: The CF3 group in the target compound increases molecular weight and lipophilicity compared to analogs like APY1 . This group is associated with improved metabolic stability and membrane permeability, critical for drug candidates .

Benzothiazole vs. Other Amine Groups :

  • The 1,3-benzothiazol-2-amine moiety in the target compound may confer kinase inhibitory activity, as seen in CDK4/6 inhibitors like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives .
  • Thiophen-2-ylmethylamine substituents (e.g., ) introduce steric bulk, which could hinder binding to active sites compared to planar benzothiazole groups .

Biological Activity: While direct data for the target compound is unavailable, structurally related pyrimidine-amine derivatives exhibit anticancer activity. For example, CDK4/6 inhibitors (e.g., compound 83 in ) show tumor growth inhibition in xenograft models via oral administration . Benzothiazole-pyrimidine hybrids (e.g., APY1) are synthesized for antimicrobial and antitumor screening, though their efficacy depends on substituent optimization .

Limitations and Contradictions:

  • No direct pharmacological data exists for the target compound; activity is inferred from analogs.
  • highlights the importance of thiazole-pyrimidine scaffolds for CDK inhibition, but benzothiazole analogs may exhibit divergent binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.